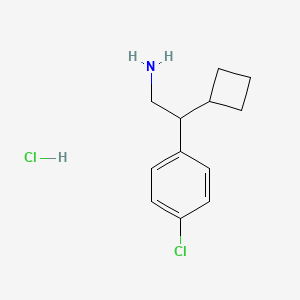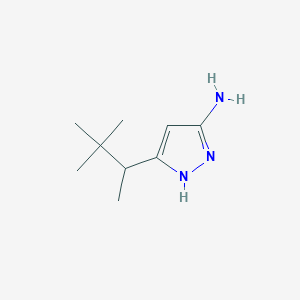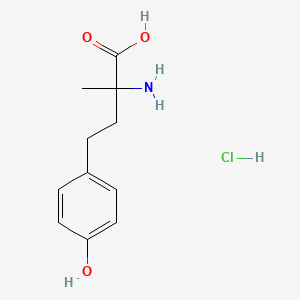![molecular formula C13H17BO2 B13476718 (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)
(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid is an organoboron compound characterized by the presence of a spirocyclic heptane ring attached to a phenyl group, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Spiro[3One common method includes the hydroboration of a suitable precursor, such as a terminal alkyne, followed by oxidation to yield the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid undergoes various types of reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Participation in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products:
Oxidation: Boronic esters.
Reduction: Borohydrides.
Substitution: Biaryl compounds through Suzuki–Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of boron-containing drugs due to its ability to form reversible covalent bonds with biomolecules.
Medicine: Investigated for its role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid primarily involves its role as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the spirocyclic heptane ring, making it less sterically hindered.
(3-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness: (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties, making it particularly useful in selective cross-coupling reactions .
Eigenschaften
Molekularformel |
C13H17BO2 |
|---|---|
Molekulargewicht |
216.09 g/mol |
IUPAC-Name |
(4-spiro[3.3]heptan-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C13H17BO2/c15-14(16)11-4-2-10(3-5-11)12-6-9-13(12)7-1-8-13/h2-5,12,15-16H,1,6-9H2 |
InChI-Schlüssel |
PQNRHDIOHMLYFZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2CCC23CCC3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


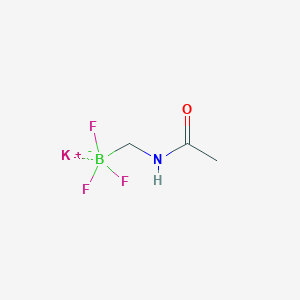
![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)
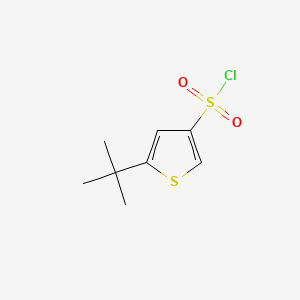





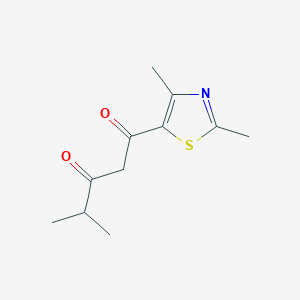
![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
